molecular formula C18H27NO2S B2783951 (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone CAS No. 2034495-38-8

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone

Cat. No.: B2783951
CAS No.: 2034495-38-8
M. Wt: 321.48
InChI Key: GVLWSELVUNHVBW-UHFFFAOYSA-N
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Description

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is a complex organic compound that features a piperidine ring substituted with a tert-butylthio group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butylthiol and methoxybenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a lead compound in the development of new pharmaceuticals.

Medicine

The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against various biological targets, making it useful in the treatment of diseases.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The tert-butylthio and methoxyphenyl groups may enhance the compound’s binding affinity and specificity, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-chlorophenyl)methanone
  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-fluorophenyl)methanone
  • (2-((Tert-butylthio)methyl)piperidin-1-yl)(2-nitrophenyl)methanone

Uniqueness

(2-((Tert-butylthio)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone is unique due to the presence of both the tert-butylthio and methoxyphenyl groups. These functional groups confer distinct chemical and biological properties, making the compound versatile for various applications.

Properties

IUPAC Name

[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-18(2,3)22-13-14-9-7-8-12-19(14)17(20)15-10-5-6-11-16(15)21-4/h5-6,10-11,14H,7-9,12-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVLWSELVUNHVBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCC1CCCCN1C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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